![molecular formula C18H18N2O3 B14487550 Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate CAS No. 64581-03-9](/img/structure/B14487550.png)
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a prop-1-en-1-yl group attached to a benzoate moiety, with an ethoxyphenyl diazenyl substituent. The presence of the diazenyl group imparts distinct chemical reactivity, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate typically involves a multi-step process. One common method includes the diazotization of 4-ethoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. The final step involves esterification to introduce the prop-1-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds or esters.
Wissenschaftliche Forschungsanwendungen
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory and neuroprotective properties.
(E)-Prop-1-en-1-yl propanedithioate:
Uniqueness
Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate stands out due to its specific diazenyl and ethoxyphenyl substituents, which impart distinct chemical reactivity and potential bioactivity. Its unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
64581-03-9 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
prop-1-enyl 4-[(4-ethoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C18H18N2O3/c1-3-13-23-18(21)14-5-7-15(8-6-14)19-20-16-9-11-17(12-10-16)22-4-2/h3,5-13H,4H2,1-2H3 |
InChI-Schlüssel |
JEGPOMOCHZVHQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


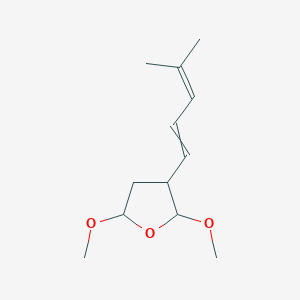
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
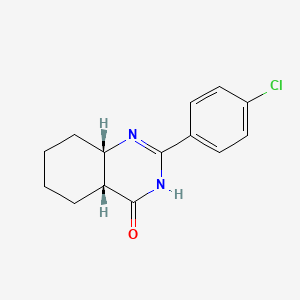
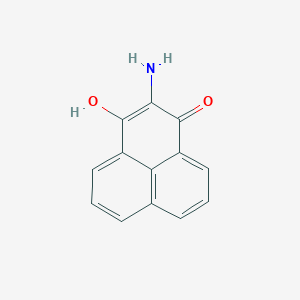


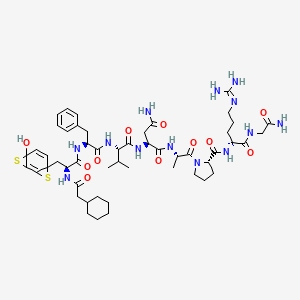


![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
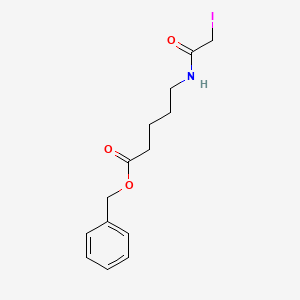
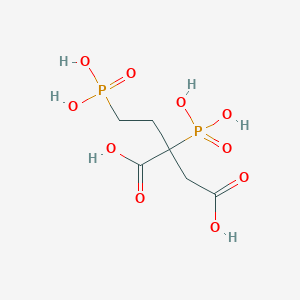
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
